molecular formula C7H11ClN6O B123105 N-Nitrososimazine CAS No. 6494-81-1

N-Nitrososimazine

Cat. No.: B123105
CAS No.: 6494-81-1
M. Wt: 230.65 g/mol
InChI Key: OKVLOVNSJIXWJD-UHFFFAOYSA-N
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Description

6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, two diethyl groups, and a nitroso group attached to the triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the development of sensors and catalysts.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Used in the production of herbicides, pesticides, and other agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Introduction of the Chloro Group: The chloro group is introduced by reacting the triazine ring with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Nitrosation: The nitroso group is introduced by reacting the chloro-substituted triazine with a nitrosating agent like sodium nitrite in the presence of an acid, typically hydrochloric acid.

Industrial Production Methods

Industrial production of 6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, forming N-oxides.

Common Reagents and Conditions

    Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride in an alcohol solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed

    Substitution: Various substituted triazines depending on the nucleophile used.

    Reduction: Amino-substituted triazines.

    Oxidation: N-oxide derivatives of the triazine ring.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A widely used herbicide with a similar triazine structure but different substituents.

    Simazine: Another herbicide with a similar structure, used for weed control.

    Propazine: Similar to atrazine and simazine, used in agriculture.

Uniqueness

6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity compared to other triazine derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN6O/c1-3-9-6-10-5(8)11-7(12-6)14(4-2)13-15/h3-4H2,1-2H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVLOVNSJIXWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)N(CC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215253
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6494-81-1
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006494811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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